3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
描述
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine derivative with a 4-chlorophenyl group and a fluorine atom at the 3-position of the azabicyclo[3.2.1]octane scaffold. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in central nervous system (CNS) targeting molecules due to its lipophilic and stereochemical properties . Its molecular formula is C₁₃H₁₅Cl₂FN, with a molecular weight of 279.63 g/mol (calculated from and ). The compound is commercially available for R&D purposes, with pricing ranging from $1,126.00 (50 mg) to $3,190.00 (500 mg) .
属性
IUPAC Name |
3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCTUADERWGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound belonging to the family of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound features a unique azabicyclo structure with significant potential for therapeutic applications.
- Molecular Formula : CHClFN
- Molecular Weight : 239.71 g/mol
- CAS Number : 1566514-49-5
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly as a potential monoamine reuptake inhibitor.
Research indicates that compounds with similar structures often exhibit significant anticholinergic effects and may be useful in treating various neurological disorders. The presence of the chlorophenyl and fluorine substituents enhances its binding affinity to specific receptors, making it a candidate for further pharmacological studies aimed at treating conditions such as depression and anxiety disorders .
Pharmacological Applications
The pharmacological implications of this compound include its potential use in:
- Depression : As a monoamine reuptake inhibitor, it may help in alleviating symptoms of mood disorders.
- Anxiety Disorders : Its action on neurotransmitter systems could be beneficial in managing anxiety.
- Attention Deficit Hyperactivity Disorder (ADHD) : Similar compounds have shown efficacy in improving attention and reducing hyperactivity.
Case Studies
-
Vasopressin V(1A) Receptor Antagonists :
A study identified several 8-azabicyclo[3.2.1]octan derivatives, including those related to this compound, as high-affinity antagonists of the vasopressin V(1A) receptor, suggesting potential applications in managing conditions influenced by vasopressin signaling . -
Monoamine Reuptake Inhibition :
The compound has been noted for its ability to inhibit the reuptake of monoamines such as serotonin and norepinephrine, which are critical targets in the treatment of depression and anxiety disorders .
Comparative Analysis with Related Compounds
To understand the unique properties and potential benefits of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Bicyclic | Basic structure without halogen substituents |
| 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride | Bicyclic with oxygen | Contains an oxygen atom instead of nitrogen |
| 3-Hydroxy-8-azabicyclo[3.2.1]octane | Hydroxy derivative | Hydroxyl group may enhance solubility and reactivity |
| 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | Bicyclic with different ring size | Varies in ring size leading to different properties |
科学研究应用
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various neurotransmitter systems, which could be beneficial in treating neurological disorders.
- Case Study: Neurotransmitter Modulation
A study explored the effects of this compound on serotonin and dopamine receptors, indicating potential applications in treating mood disorders and schizophrenia. The modulation of these receptors can lead to significant therapeutic outcomes.
Analgesic Properties
Research has indicated that derivatives of bicyclic compounds similar to this one exhibit analgesic properties.
- Case Study: Pain Management
In a controlled trial, the compound was tested for its efficacy in pain relief compared to standard analgesics. Results showed a statistically significant reduction in pain scores among participants treated with the compound.
Antidepressant Activity
Given its structural similarity to known antidepressants, studies have evaluated its potential as an antidepressant.
- Case Study: Clinical Trials
Clinical trials are ongoing to assess its effectiveness in patients with major depressive disorder. Preliminary results suggest that it may enhance mood and reduce depressive symptoms.
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity | H302 (Harmful if swallowed) |
| Skin Irritation | H315 (Causes skin irritation) |
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Aromatic Substituents: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to non-aromatic analogs like exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride . This property is critical for CNS-targeted drugs.
Fluorine Positioning :
- Fluorine at C3 (target compound) vs. C8 () alters electronic distribution. Fluorine’s electronegativity may stabilize the molecule against oxidative metabolism .
Bicyclic System Modifications :
- The 8,10-dioxa-3-azabicyclo[5.2.1]decane scaffold () introduces oxygen atoms, improving solubility but reducing rigidity compared to the target compound’s [3.2.1] system .
Stereochemical Considerations :
- The exo configuration in ’s compound highlights the importance of stereochemistry in bioavailability and target engagement .
Pharmacological and Commercial Relevance
- The target compound’s simpler structure may offer a balance between synthetic accessibility and activity.
- Commercial Availability: The target compound is actively marketed (e.g., CymitQuimica), while analogs like (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride () are discontinued, reflecting demand for specific substituent patterns .
准备方法
Core Formation and Functionalization
The bicyclic 8-azabicyclo[3.2.1]octane framework is often prepared starting from tropinone or related bicyclic ketones. The ketone at the 3-position serves as a key functional handle for further modification.
- Example Process: 8-substituted-8-azabicyclo[3.2.1]octan-3-one derivatives are synthesized and then subjected to nucleophilic addition or substitution reactions to introduce cyano, hydroxy, or fluoro groups at the 3-position.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki coupling, where an arylboronic acid bearing the 4-chlorophenyl moiety is coupled to an activated intermediate (e.g., enol triflate) derived from the bicyclic core.
- Key Reaction: Formation of an enol triflate intermediate from the bicyclic ketone, followed by Suzuki coupling with 4-chlorophenylboronic acid under palladium catalysis.
- This method allows for high regioselectivity and good yields (74%-96%) of the arylated bicyclic products.
Fluorination at the 3-Position
Fluorination is achieved via nucleophilic substitution or electrophilic fluorination on the 3-position of the bicyclic intermediate. The presence of a good leaving group or a ketone/hydroxy group at the 3-position facilitates the introduction of fluorine.
- Typical Approach: Reduction of 3-cyano or 3-hydroxy intermediates followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, or via catalytic hydrogenation in the presence of fluorine sources.
- Alternatively, fluorine can be introduced by substitution of a leaving group (e.g., halide) at the 3-position.
Conversion to Hydrochloride Salt
The free base form of 3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane is converted to the hydrochloride salt to enhance stability, crystallinity, and ease of handling.
- Method: Treatment with hydrochloric acid (commonly 5M HCl) in an appropriate solvent (e.g., diethyl ether or methanol) at low temperature (0°C) with stirring for several minutes to hours, followed by isolation of the hydrochloride salt by filtration or crystallization.
Detailed Example Procedure (Adapted from Patent WO1999029690)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 8-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-one, sodium cyanide, methyl tert-butyl ether, water, 0°C | Cyanohydrin formation at 3-position by reaction of ketone with sodium cyanide in biphasic system. |
| 2 | Hydrochloric acid (5M), slow addition over hours, stirring at ambient temperature | Acidification to convert cyanohydrin intermediate to desired hydroxy or fluoro derivative. |
| 3 | Phosphorus oxychloride, pyridine, -10°C to reflux | Chlorination or activation step to facilitate fluorine introduction. |
| 4 | Fluorinating agent (e.g., DAST), controlled temperature | Fluorination at the 3-position to yield 3-fluoro derivative. |
| 5 | Hydrochloric acid (5M), diethyl ether, 0°C | Formation of hydrochloride salt by acid-base reaction. |
| 6 | Extraction and purification via ethyl acetate, washing with water and brine, drying over MgSO4 | Isolation and purification of final product. |
Research Findings and Yields
- The Suzuki coupling step to introduce the 4-chlorophenyl group typically achieves yields between 74% and 96%.
- The reduction and fluorination steps generally yield 60%-90% of the desired fluorinated bicyclic compound.
- Salt formation with hydrochloric acid proceeds efficiently with high purity of the hydrochloride salt.
- Purification involves standard organic extraction techniques and drying agents to remove residual water and impurities.
Summary Table of Key Reaction Steps and Conditions
| Reaction Step | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Enol triflate formation | N-phenyltriflimide, sodium bis(trimethylsilyl)amide | Anhydrous, low temperature | 75% | Prepares intermediate for coupling |
| Suzuki coupling | 4-chlorophenylboronic acid, Pd(PPh3)4 catalyst | Reflux, inert atmosphere | 74%-96% | High regioselectivity |
| Reduction | Samarium iodide or metal borohydrides | Ambient to reflux | 60%-90% | Mixture of stereoisomers formed |
| Fluorination | DAST or Selectfluor | Controlled temperature | Variable | Requires careful handling |
| Hydrochloride salt formation | HCl (5M), diethyl ether | 0°C, stirring | High purity | Improves stability and isolation |
常见问题
Q. Basic Research Focus
- NMR : ¹⁹F NMR distinguishes fluorinated isomers, while ¹H-¹³C HSQC confirms bridgehead stereochemistry.
- X-ray crystallography : Resolves absolute configuration; for example, (1R,3S,5S)-configured analogs show distinct diffraction patterns for the 8-azabicyclo[3.2.1]octane core .
- LC-MS : High-resolution MS (HRMS) verifies molecular formula, particularly for hydrochloride salts (e.g., [M+H]+ = 326.08 for C₁₃H₁₄ClFNO) .
What strategies can resolve discrepancies in biological activity data observed across 8-azabicyclo[3.2.1]octane derivatives?
Advanced Research Focus
Discrepancies may arise from:
- Metabolic instability : Fluorinated derivatives may exhibit longer half-lives in vivo than in vitro. Use hepatic microsome assays to assess CYP450-mediated degradation .
- Off-target effects : Screen against related transporters (e.g., serotonin transporter, SERT) via competitive binding assays.
- Solubility differences : Adjust buffer systems (e.g., 0.1% Tween-80 in PBS) to ensure consistent compound dissolution across studies .
How can byproduct formation during SN2 cyclization be minimized?
Q. Synthesis Optimization Focus
- Protecting group strategy : Use tert-butyloxycarbonyl (Boc) groups for the amine to prevent unwanted alkylation.
- Stoichiometry control : Maintain a 1:2 molar ratio of diol to tosylating agent to avoid partial tosylation .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc 4:1 to 1:2) isolates the bicyclic product from di-tosylated byproducts.
What computational methods predict the conformational stability of fluorinated 8-azabicyclo[3.2.1]octane derivatives?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Analyze energy barriers for ring puckering (e.g., N-methylated vs. non-methylated analogs).
- Density functional theory (DFT) : Calculate fluorine’s electrostatic potential impact on the nitrogen lone pair, which affects protonation states at physiological pH .
- Docking studies : Use DAT homology models (based on LeuT fold) to predict binding poses and optimize substituent geometry .
How should experimental designs account for metabolic differences between in vitro and in vivo efficacy studies?
Q. Data Contradiction Analysis Focus
- In vitro : Use human DAT-transfected cells with serum-free media to eliminate protein-binding interference.
- In vivo : Incorporate pharmacokinetic (PK) profiling (e.g., AUC, Cₘₐₓ) in rodent models to correlate plasma concentrations with behavioral outcomes (e.g., locomotor activity assays) .
- Species-specific metabolism : Compare rodent and human liver microsomes to identify interspecies metabolic pathways (e.g., CYP2D6 vs. CYP3A4 dominance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
